Dihydrotetrodecamycin

概要

説明

ジヒドロテトラデカマイシンは、ストレプトマイセス・ナッシュビレンシス MJ885-mF8 の発酵ブロスから単離された抗生物質化合物です。 それは、特にパスツレラ・ピシシダ種に対して顕著な抗菌活性を示し、最小発育阻止濃度(MIC)は 50 mg/mL です 。この化合物は、強力な抗菌特性で知られるテトラデカマイシン抗生物質の大家族の一部です。

準備方法

合成経路と反応条件: ジヒドロテトラデカマイシンは、ストレプトマイセス・ナッシュビレンシス MJ885-mF8 の発酵によって合成されます。発酵ブロスは、化合物を単離するために様々な抽出と精製工程にかけられます。 合成経路と反応条件に関する具体的な詳細は、多くの場合、特許出願中であり、専門的な科学文献に記載されています .

工業生産方法: ジヒドロテトラデカマイシンの工業生産は、通常、大規模発酵プロセスに従います。ストレプトマイセス・ナッシュビレンシスは、収量を最大化するために制御された条件下でバイオリアクターで培養されます。 発酵後、ブロスはろ過、溶媒抽出、およびクロマトグラフィー技術により、ジヒドロテトラデカマイシンが精製されます .

3. 化学反応解析

反応の種類: ジヒドロテトラデカマイシンは、以下を含む様々な化学反応を起こす可能性があります。

酸化: この反応は、分子に存在するヒドロキシル基を修飾することができます。

還元: 還元反応は、化合物内のケトン基を変化させる可能性があります。

置換: 置換反応は、ヒドロキシル基またはメトキシ基で起こる可能性があります。

一般的な試薬と条件:

酸化: 酸性条件下で過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などの試薬。

還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化リチウムアルミニウム(LiAlH₄)などの試薬。

置換: 触媒の存在下で、ハロゲン化物やアミンなどの求核試薬を含む条件。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はカルボン酸を生じる可能性があり、一方、還元はケトンからアルコールを生じる可能性があります .

化学反応の分析

Types of Reactions: Dihydrotetrodecamycin can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: Reduction reactions can alter the ketone groups within the compound.

Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Conditions involving nucleophiles like halides or amines in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols from ketones .

科学的研究の応用

Antibacterial Activity

Mechanism of Action:

Dihydrotetrodecamycin exhibits its antibacterial effects primarily through covalent modification of target proteins, which disrupts essential cellular processes in bacteria. This mechanism is particularly valuable in combating antibiotic-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

Minimum Inhibitory Concentration (MIC):

The effectiveness of this compound is often measured using the Minimum Inhibitory Concentration (MIC) assay. Studies have demonstrated that this compound has low MIC values against various clinical isolates, indicating strong antibacterial activity. For instance, one study reported an MIC range from 1 µg/ml to 64 µg/ml against resistant strains, showcasing its potential as a therapeutic agent in clinical settings .

Case Studies

-

Clinical Efficacy Against Resistant Strains:

A study conducted on the bioactivity of this compound revealed its effectiveness against multidrug-resistant pathogens. The compound was shown to inhibit the growth of MRSA and other resistant Gram-positive bacteria in vitro, suggesting its potential application in treating serious infections where conventional antibiotics fail . -

Biosynthetic Pathway Exploration:

Research into the biosynthetic gene clusters responsible for the production of this compound has provided insights into how similar compounds can be engineered or enhanced for better efficacy. Genetic manipulation techniques have been employed to explore variations in production levels and bioactivity, paving the way for synthetic biology applications in antibiotic development .

Comparative Data Table

| Compound | MIC (µg/ml) | Target Bacteria | Mechanism of Action |

|---|---|---|---|

| This compound | 1 - 64 | MRSA, VRE | Covalent modification of target proteins |

| 13-Deoxytetrodecamycin | 2 - 32 | Gram-positive pathogens | Disruption of cell wall synthesis |

| Tetrodecamycin | 4 - 128 | Various Gram-positive bacteria | Inhibition of protein synthesis |

作用機序

ジヒドロテトラデカマイシンの作用機序は、細菌のタンパク質合成を阻害することによります。それは細菌のリボソームに結合し、翻訳プロセスを妨害し、最終的には細胞死につながります。 分子標的はリボソームRNAと関連するタンパク質であり、リボソームの正常な機能を破壊します .

類似の化合物:

テトラデカマイシン: 同じファミリーの別の抗生物質で、類似しているが異なる抗菌特性を持っています。

13-デオキシテトラデカマイシン: 構造がわずかに異なる誘導体で、生物活性を変化させています。

ユニークさ: ジヒドロテトラデカマイシンは、パスツレラ・ピシシダ種に対する特異的な活性と、発酵プロセスからの比較的単純な単離によって際立っています。 そのユニークな構造と強力な抗菌特性は、研究および潜在的な治療用途のための貴重な化合物となっています .

類似化合物との比較

Tetrodecamycin: Another antibiotic from the same family, with similar but distinct antimicrobial properties.

13-Deoxytetrodecamycin: A derivative with slight structural differences, affecting its bioactivity.

W5.9: A novel molecule produced through the same biosynthetic pathway, with unique bioactivities.

Uniqueness: Dihydrotetrodecamycin stands out due to its specific activity against Pasteurella piscicida species and its relatively straightforward isolation from fermentation processes. Its unique structure and potent antibacterial properties make it a valuable compound for research and potential therapeutic applications .

生物活性

Dihydrotetrodecamycin (dhTDM) is a member of the tetrodecamycin family of antibiotics, which are produced by various Streptomyces species. This compound has garnered attention due to its antimicrobial properties, particularly against Gram-positive bacteria. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against pathogens, and relevant case studies.

Chemical Structure and Classification

This compound is a derivative of tetrodecamycin and is characterized by its unique chemical structure, which includes a complex ring system typical of many natural antibiotics. The molecular formula for this compound is . Its structural similarities to other compounds in the tetrodecamycin family suggest potential overlapping mechanisms of action.

Efficacy Against Bacterial Strains

This compound exhibits varying levels of antibacterial activity:

- Gram-positive bacteria : It shows weak activity against several strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant pathogens .

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound have been reported to be significantly higher than those for its more potent relatives like tetrodecamycin. For instance, while tetrodecamycin has MICs ranging from 6.25 to 12.5 µg/mL against MRSA, this compound shows weaker activity .

The precise mechanisms by which this compound exerts its antibacterial effects remain under investigation. However, it is believed that the antibiotic disrupts bacterial cell wall synthesis or function, similar to other antibiotics in its class. The biosynthetic gene cluster responsible for producing this compound has been identified and is linked to the production of other bioactive compounds .

Case Studies and Research Findings

- Isolation and Characterization :

- Comparative Studies :

-

Genetic Manipulation :

- Research involving genetic manipulation of the biosynthetic pathways in Streptomyces species has provided insights into enhancing the production of this compound and related compounds. Such studies indicate that manipulating specific genes can lead to increased yields and potentially more potent derivatives .

Summary Table of Biological Activity

| Compound | Source | Target Pathogens | MIC (µg/mL) | Activity Level |

|---|---|---|---|---|

| This compound | Streptomyces nashvillensis | MRSA, other Gram-positive bacteria | Higher than 12.5 | Weak |

| Tetrodecamycin | Streptomyces nashvillensis | MRSA, Pseudomonas, others | 6.25 - 12.5 | Moderate to Strong |

特性

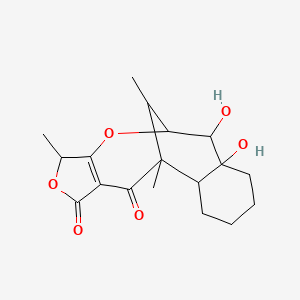

IUPAC Name |

7,8-dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O6/c1-8-12-15(20)18(22)7-5-4-6-10(18)17(8,3)14(19)11-13(24-12)9(2)23-16(11)21/h8-10,12,15,20,22H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVGVJGZMKQXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3(CCCCC3C1(C(=O)C4=C(O2)C(OC4=O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937194 | |

| Record name | 6,6a-Dihydroxy-3,11,13-trimethyl-6,6a,7,8,9,10,10a,11-octahydro-5,11-methanofuro[3,4-d][3]benzoxonine-1,12(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166403-10-7 | |

| Record name | Dihydrotetrodecamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166403107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6a-Dihydroxy-3,11,13-trimethyl-6,6a,7,8,9,10,10a,11-octahydro-5,11-methanofuro[3,4-d][3]benzoxonine-1,12(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural differences between tetrodecamycin and dihydrotetrodecamycin?

A1: this compound is a derivative of tetrodecamycin. The key difference lies in the presence of a double bond in tetrodecamycin which is reduced to a single bond in this compound. This structural change is confirmed through catalytic hydrogenation of tetrodecamycin, yielding this compound []. The relative stereochemistry of this compound has been elucidated using X-ray crystallography [].

Q2: Are there any insights into the biosynthesis of this compound?

A3: While the exact biosynthetic pathway of this compound hasn't been fully elucidated, research suggests it's likely produced as a derivative of tetrodecamycin within the producing organism, Streptomyces nashvillensis MJ885-mF8 [, ]. This is supported by the identification of the biosynthetic gene cluster responsible for tetrodecamycin production in related Streptomyces species, suggesting a shared biosynthetic pathway for these compounds [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。